4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide
Description
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Properties
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10-14(11(2)21(18-10)17(24)19(3)4)9-20-15(22)12-7-5-6-8-13(12)16(20)23/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLHUNUGHCJPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)N(C)C)C)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound features a pyrazole ring and an isoindole moiety, which are known to contribute to various biological activities. The molecular formula is , and it exhibits properties that may influence its pharmacological effects.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : It has been shown to inhibit oncogenic PTPs like SHP2, which play a critical role in cancer cell signaling pathways. By targeting these enzymes, the compound may disrupt tumor growth and proliferation .
- Antioxidant Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antioxidant properties, which can mitigate oxidative stress in cells .
- Cytotoxicity against Cancer Cells : The compound has demonstrated cytotoxic effects in vitro against various cancer cell lines. For instance, studies have reported IC50 values indicating significant anti-cancer activity .
Table 1: Summary of Biological Activities
Case Studies
-
Targeting SHP2 in Cancer Therapy :
A study focused on the role of SHP2 in cancer signaling pathways demonstrated that the compound effectively inhibited SHP2 activity. This inhibition led to reduced cell proliferation in various cancer models, suggesting potential for therapeutic applications in oncology . -
Antioxidant Properties :
In a comparative study involving several compounds with similar structures, the tested derivative exhibited antioxidant activity comparable to standard antioxidants like butylated hydroxyanisole (BHA). This finding indicates its potential utility in formulations aimed at reducing oxidative damage . -
Cytotoxicity Assessment :
A series of cytotoxicity assays were conducted on human lung cancer cell lines (A549). The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value lower than many existing chemotherapeutic agents, highlighting its potential as a lead candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
